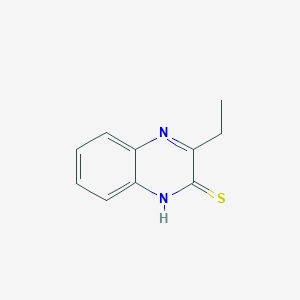
3-Ethylquinoxaline-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylquinoxaline-2-thiol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with a fused benzene and pyrazine ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoxaline-2-thiol typically involves the condensation of 1,2-diaminobenzene with an appropriate thiol-containing reagent. One common method is the reaction of 1,2-diaminobenzene with ethyl thioglycolate under acidic conditions to yield this compound . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry approaches to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylquinoxaline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoxalines.
Substitution: Various alkyl or aryl-substituted quinoxalines.
Applications De Recherche Scientifique
3-Ethylquinoxaline-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of dyes, fluorescent materials, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-Ethylquinoxaline-2-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases and C-MET kinases, which are involved in cell signaling pathways.
Induction of Apoptosis: It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Tubulin Polymerization Inhibition: It can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound with a similar bicyclic structure.
3-Methylquinoxaline-2-thiol: A similar compound with a methyl group instead of an ethyl group.
2-Phenylquinoxaline: A quinoxaline derivative with a phenyl group at the 2-position.
Uniqueness: 3-Ethylquinoxaline-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and thiol functionality make it a versatile intermediate for further chemical modifications and applications .
Propriétés
Numéro CAS |
658686-30-7 |
|---|---|
Formule moléculaire |
C10H10N2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
3-ethyl-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C10H10N2S/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) |
Clé InChI |
BUNKFDQPEVOEKX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
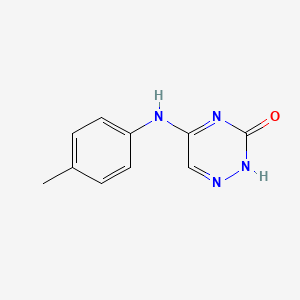
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
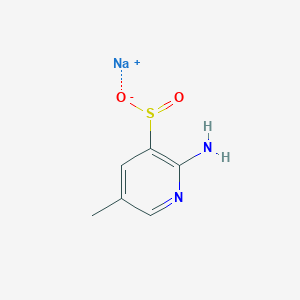


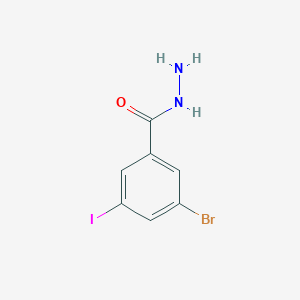
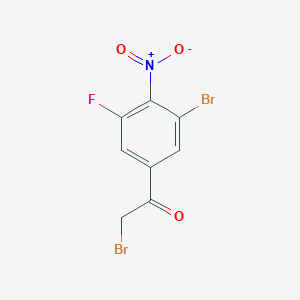
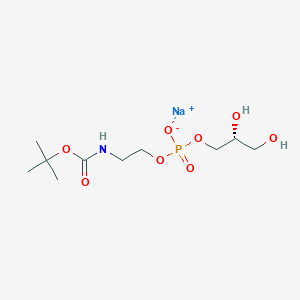
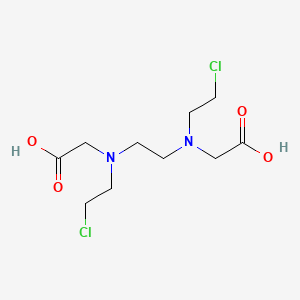

![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)


